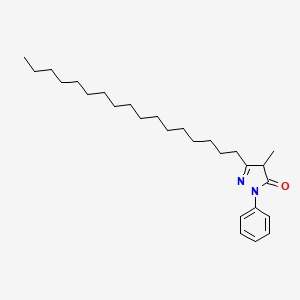

5-Heptadecyl-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

5-Heptadecyl-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 17-carbon alkyl chain (heptadecyl) at position 5, a methyl group at position 4, and a phenyl group at position 2. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. This compound’s structural features, particularly the long hydrophobic heptadecyl chain, distinguish it from simpler pyrazolone derivatives. Pyrazolones are typically synthesized via condensation reactions involving hydrazines and β-diketones or β-ketoesters, as evidenced by methods for related compounds .

Properties

CAS No. |

111989-07-2 |

|---|---|

Molecular Formula |

C27H44N2O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

5-heptadecyl-4-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C27H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24(2)27(30)29(28-26)25-21-18-17-19-22-25/h17-19,21-22,24H,3-16,20,23H2,1-2H3 |

InChI Key |

MXMNCXLKUMVZHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. Common reagents include phenylhydrazine and heptadecanal. The reaction is usually carried out under acidic or basic conditions, with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding pyrazolone derivatives.

Reduction: Reduction reactions may yield hydrazine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or heptadecyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research may focus on the compound’s potential as a therapeutic agent.

Medicine

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Structural and Functional Group Variations

Key structural analogs differ primarily in substituents at positions 2, 4, and 3. The table below summarizes critical differences:

*DHPO = 2,4-dihydro-3H-pyrazol-3-one

Key Observations:

Position 5 Substituents: The heptadecyl chain in the target compound drastically increases molecular weight (C₂₇H₄₂N₂O) compared to methyl (C₁₀H₁₀N₂O), trifluoromethyl (C₁₀H₇F₃N₂O), or propyl (C₁₂H₁₄N₂O) analogs. Trifluoromethyl (TSE-1) and propyl (TSE-2) groups in DHPO derivatives demonstrate bioactivity in fibrosis regulation, suggesting that bulkier substituents at position 5 may modulate signaling pathways .

Position 4 Modifications :

- The 4-methyl group in the target compound contrasts with acetyl or benzylidene substituents in analogs like (4E)-2-acetyl-4-benzylidene-5-methyl-DHPO. Acetyl groups enhance electrophilicity, facilitating nucleophilic reactions, while benzylidene moieties contribute to π-π stacking in crystal structures .

However, its withdrawal in Europe due to risk-benefit concerns underscores the need for structural optimization . TSE-1 and TSE-2 show promise in inhibiting TGF-β2/SMAD pathways, suggesting that the target compound’s heptadecyl chain might be explored for similar mechanisms .

Physicochemical Properties

- Melting Points : Shorter-chain analogs like edaravone (5-methyl) have higher melting points (~170°C for benzylidene derivatives ), while heptadecyl substitution likely reduces crystallinity, lowering the melting point.

- Solubility : The heptadecyl chain renders the compound poorly water-soluble but highly soluble in organic solvents (e.g., chloroform, DMSO), contrasting with the moderate solubility of edaravone and TSE derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.